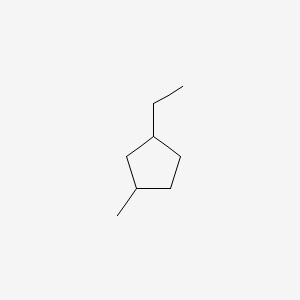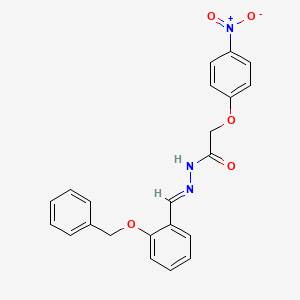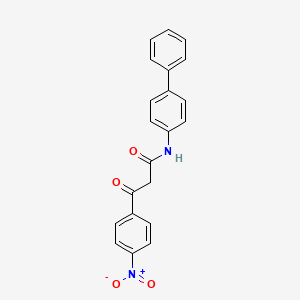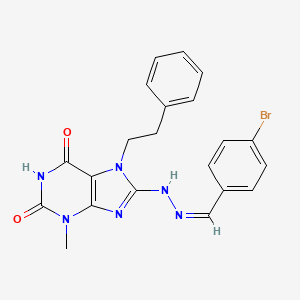
Cyclopentane, 1-ethyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methylcyclopentane is a derivative of cyclopentane, characterized by the presence of an ethyl group and a methyl group attached to the cyclopentane ring. This compound is a colorless liquid with a faint aromatic odor and is known for its volatility at room temperature .
Preparation Methods
1-Ethyl-3-methylcyclopentane can be synthesized through acid-catalyzed alkylation reactions. One common method involves the reaction of 3-methylcyclopentanol with acetic acid in the presence of an acid catalyst . Industrial production methods typically involve similar alkylation processes, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-Ethyl-3-methylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions typically yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products like 1-ethyl-3-methylcyclopentyl halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-methylcyclopentane has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methylcyclopentane involves its interaction with molecular targets and pathways within chemical reactions. The specific pathways depend on the type of reaction it undergoes. For example, in oxidation reactions, it interacts with oxidizing agents to form oxidized products. The molecular targets and pathways are determined by the nature of the reagents and conditions used in the reactions .
Comparison with Similar Compounds
1-Ethyl-3-methylcyclopentane can be compared with other cyclopentane derivatives, such as:
- Cyclopentane, 1-ethyl-3-methyl-, trans-
- Cyclopentane, 1-ethyl-3-methyl-, cis-
- 1-methyl-3-(cis)-ethyl-cyclopentane
- trans-1,3-ethylmethylcyclopentane
- cis-1,3-ethylmethylcyclopentane .
These compounds share similar structural features but differ in the spatial arrangement of their substituents, leading to variations in their chemical properties and reactivity. The unique combination of ethyl and methyl groups in 1-Ethyl-3-methylcyclopentane distinguishes it from its isomers and other cyclopentane derivatives.
Properties
CAS No. |
2613-66-3 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
1-ethyl-3-methylcyclopentane |
InChI |
InChI=1S/C8H16/c1-3-8-5-4-7(2)6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
PQXAPVOKLYINEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide](/img/structure/B11994596.png)


![5-(4-Bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994608.png)
![Propyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994621.png)
![3-methyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B11994638.png)

![2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol](/img/structure/B11994646.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11994650.png)

![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11994661.png)
![methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B11994669.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994670.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994673.png)
